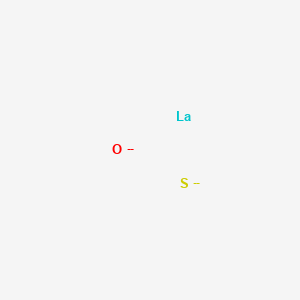
Lanthanum sulfur oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum sulfur oxide is a compound that combines lanthanum, sulfur, and oxygen Lanthanum is a rare-earth element known for its various applications in modern technology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum sulfur oxide can be synthesized through various methods, including:
Solid-State Reactions: This involves heating lanthanum oxide with sulfur at elevated temperatures to form this compound.
Hydrothermal Synthesis: This method involves reacting lanthanum salts with sulfur sources in an aqueous solution under high pressure and temperature.
Sol-Gel Method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase, which can then be calcined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis due to their scalability and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form lanthanum oxide and sulfur dioxide.
Reduction: It can also be reduced using hydrogen to form lanthanum sulfide and water.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various reagents depending on the desired substitution, such as halogens or other chalcogens.
Major Products Formed:
Oxidation: Lanthanum oxide and sulfur dioxide.
Reduction: Lanthanum sulfide and water.
Substitution: Various substituted lanthanum compounds depending on the reagents used.
Applications De Recherche Scientifique
Lanthanum sulfur oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Industry: this compound is used in the production of advanced materials, including ceramics and electronic components, due to its high thermal stability and unique electronic properties.
Mécanisme D'action
The mechanism by which lanthanum sulfur oxide exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate the transfer of electrons between reactants, thereby speeding up chemical reactions. In biological applications, it can bind to specific molecules, enhancing imaging contrast or delivering therapeutic agents to targeted cells.
Comparaison Avec Des Composés Similaires
Lanthanum sulfur oxide can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Primarily used in catalysts and optical materials.
Lanthanum Sulfide (La₂S₃): Used in optoelectronic devices and as a high-temperature lubricant.
Lanthanum Chloride (LaCl₃): Used in water treatment and as a precursor for other lanthanum compounds.
Uniqueness: this compound is unique due to its combination of sulfur and oxygen, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can appreciate the versatility and potential of this compound in various fields.
Propriétés
Numéro CAS |
56802-53-0 |
|---|---|
Formule moléculaire |
LaOS-4 |
Poids moléculaire |
186.97 g/mol |
Nom IUPAC |
lanthanum;oxygen(2-);sulfide |
InChI |
InChI=1S/La.O.S/q;2*-2 |
Clé InChI |
FQWAUBWUKKHBJO-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[S-2].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


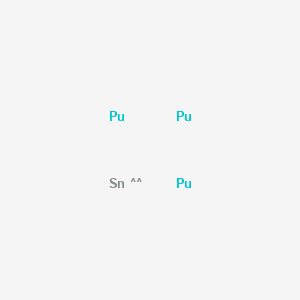
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
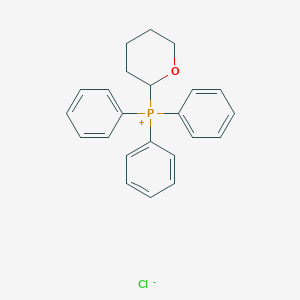
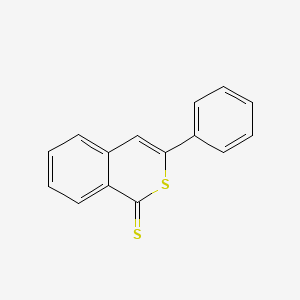
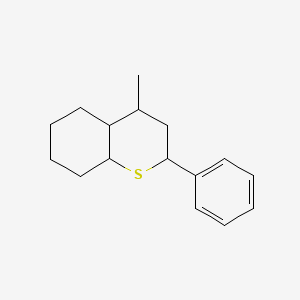
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
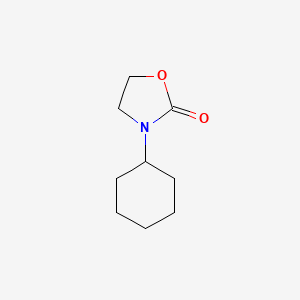

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
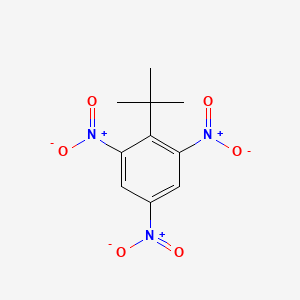
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
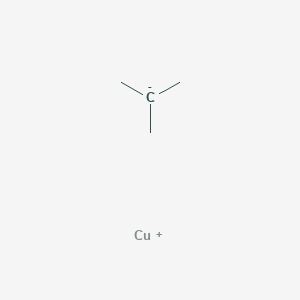
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)

